

# A Comparative Meta-Analysis of Quercetin Supplementation: Unveiling the Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Quercetin |           |
| Cat. No.:            | B1663063  | Get Quote |

#### For Immediate Release

A comprehensive meta-analysis of randomized controlled trials (RCTs) reveals the multifaceted effects of **quercetin** supplementation on various health outcomes, including inflammation, cardiovascular health, and endurance performance. This guide provides an objective comparison of findings from multiple meta-analyses, supported by detailed experimental data and an exploration of the underlying molecular pathways. The information is tailored for researchers, scientists, and drug development professionals to facilitate an in-depth understanding of the current clinical landscape of **quercetin**.

### **Key Findings Across Clinical Endpoints**

**Quercetin**, a flavonoid found in many fruits and vegetables, has demonstrated a range of biological activities in preclinical studies. This meta-analysis of human clinical trials provides a quantitative assessment of its efficacy across different physiological systems.

#### **Impact on Inflammatory Markers**

**Quercetin** supplementation has been evaluated for its potential to modulate key inflammatory biomarkers. A significant reduction in C-reactive protein (CRP) has been observed, particularly at higher doses. However, the effects on other cytokines like interleukin-6 (IL-6) and tumor







necrosis factor-alpha (TNF- $\alpha$ ) appear to be more context-dependent, with some meta-analyses showing significant reductions only in specific subpopulations.

Table 1: Meta-Analysis of **Quercetin** Supplementation on Inflammatory Markers



| Outco<br>me                            | Numbe<br>r of<br>Studie<br>s/Arms | Total<br>Partici<br>pants | Querc<br>etin<br>Dosag<br>e<br>(mg/da<br>y) | Durati<br>on of<br>Supple<br>mentat<br>ion | Effect<br>Size<br>(WMD<br>or<br>SMD) | 95%<br>Confid<br>ence<br>Interva<br>I | p-<br>value | Key<br>Findin<br>gs                                                                                   |
|----------------------------------------|-----------------------------------|---------------------------|---------------------------------------------|--------------------------------------------|--------------------------------------|---------------------------------------|-------------|-------------------------------------------------------------------------------------------------------|
| C-<br>Reactiv<br>e<br>Protein<br>(CRP) | 7 RCTs<br>(10<br>arms)            | Not<br>specifie<br>d      | ≥500                                        | Not<br>specifie<br>d                       | WMD:<br>-0.34<br>mg/L                | -0.52 to<br>-0.16                     | <0.001      | Signific ant reduction in CRP levels, especially at doses above 500 mg/day.                           |
| C-<br>Reactiv<br>e<br>Protein<br>(CRP) | 16<br>RCTs                        | Not<br>specifie<br>d      | Varied                                      | Until<br>Nov<br>2018                       | SMD:<br>-0.64                        | -1.03 to<br>-0.25                     | 0.001       | Signific ant decreas e in CRP levels in patients with metabol ic syndro me and related disorder s.[3] |



| Interleu<br>kin-6<br>(IL-6) | 5<br>studies | Not<br>specifie<br>d | High-<br>dose<br>interven<br>tions | Not<br>specifie<br>d | SMD:<br>-0.69          | -1.10 to<br>-0.38 | <0.05 | No overall effect, but significa nt reductio n with high- dose interven tions and in females or subject s with diagnos ed disease s.[4] |
|-----------------------------|--------------|----------------------|------------------------------------|----------------------|------------------------|-------------------|-------|-----------------------------------------------------------------------------------------------------------------------------------------|
| TNF-α                       | 4<br>studies | Not<br>specifie<br>d | Varied                             | Not<br>specifie<br>d | Not<br>significa<br>nt | -                 | >0.05 | No relevant overall effects on periphe ral TNF-α were observe d.[4]                                                                     |

WMD: Weighted Mean Difference; SMD: Standardized Mean Difference.

#### **Cardiovascular Health Benefits**







The impact of **quercetin** on cardiovascular health has been a primary focus of clinical research. Meta-analyses consistently show a significant, albeit modest, reduction in both systolic and diastolic blood pressure, with more pronounced effects at daily doses of 500 mg or higher. The effects on lipid profiles are more nuanced. While some analyses indicate a significant reduction in total and LDL cholesterol, particularly in individuals with metabolic syndrome, the impact on HDL cholesterol and triglycerides is less consistent across studies.

Table 2: Meta-Analysis of **Quercetin** Supplementation on Cardiovascular Risk Factors



| Outco<br>me                               | Numbe<br>r of<br>Studie<br>s/Arms | Total<br>Partici<br>pants | Querc<br>etin<br>Dosag<br>e<br>(mg/da<br>y) | Durati<br>on of<br>Supple<br>mentat<br>ion | Effect<br>Size<br>(WMD<br>or<br>SMD) | 95%<br>Confid<br>ence<br>Interva<br>I | p-<br>value | Key<br>Findin<br>gs                                                   |
|-------------------------------------------|-----------------------------------|---------------------------|---------------------------------------------|--------------------------------------------|--------------------------------------|---------------------------------------|-------------|-----------------------------------------------------------------------|
| Systolic<br>Blood<br>Pressur<br>e (SBP)   | 7 trials<br>(9<br>arms)           | 587                       | ≥500                                        | ≥8<br>weeks                                | WMD:<br>-4.45<br>mmHg                | -7.70 to<br>-1.21                     | 0.007       | Signific ant reduction in SBP, particul arly at doses ≥500 mg/day.    |
| Diastoli<br>c Blood<br>Pressur<br>e (DBP) | 7 trials<br>(9<br>arms)           | 587                       | ≥500                                        | ≥8<br>weeks                                | WMD:<br>-2.98<br>mmHg                | -3.64 to<br>-2.31                     | <0.001      | Signific ant reductio n in DBP, particul arly at doses ≥500 mg/day.   |
| Total<br>Cholest<br>erol                  | 16<br>RCTs                        | Not<br>specifie<br>d      | Varied                                      | Until<br>Nov<br>2018                       | SMD:<br>-0.98                        | -1.48 to<br>-0.49                     | <0.001      | Signific ant decreas e in total cholest erol in patients with metabol |



|                        |            |                      |        |                      |                        |                   |        | ic<br>syndro<br>me.                                                               |
|------------------------|------------|----------------------|--------|----------------------|------------------------|-------------------|--------|-----------------------------------------------------------------------------------|
| LDL<br>Cholest<br>erol | 16<br>RCTs | Not<br>specifie<br>d | Varied | Until<br>Nov<br>2018 | SMD:<br>-0.88          | -1.35 to<br>-0.41 | <0.001 | Signific ant decreas e in LDL cholest erol in patients with metabol ic syndro me. |
| HDL<br>Cholest<br>erol | 16<br>RCTs | Not<br>specifie<br>d | Varied | Until<br>Nov<br>2018 | Not<br>significa<br>nt | -                 | 0.84   | No<br>significa<br>nt effect<br>on HDL<br>cholest<br>erol.                        |
| Triglyce<br>rides      | 16<br>RCTs | Not<br>specifie<br>d | Varied | Until<br>Nov<br>2018 | Not<br>significa<br>nt | -                 | 0.08   | No<br>significa<br>nt effect<br>on<br>triglycer<br>ides.                          |

WMD: Weighted Mean Difference; SMD: Standardized Mean Difference.

#### **Enhancement of Endurance Performance**

The ergogenic potential of **quercetin** has been investigated in the context of endurance exercise. Meta-analyses suggest a statistically significant, though small, improvement in







endurance exercise capacity, including both VO2max and endurance performance. The median dosage in these studies was 1000 mg per day.

Table 3: Meta-Analysis of **Quercetin** Supplementation on Endurance Performance



| Outco<br>me                                           | Numbe<br>r of<br>Studie<br>s | Total<br>Partici<br>pants | Querc<br>etin<br>Dosag<br>e<br>(mg/da<br>y) | Media n Durati on of Supple mentat ion | Effect<br>Size<br>(ES)   | 95%<br>Confid<br>ence<br>Interva<br>I | p-<br>value | Key<br>Findin<br>gs                                                                             |
|-------------------------------------------------------|------------------------------|---------------------------|---------------------------------------------|----------------------------------------|--------------------------|---------------------------------------|-------------|-------------------------------------------------------------------------------------------------|
| Endura nce Capacit y (VO2m ax & Perform ance)         | 11<br>studies                | 254                       | 1000<br>(median<br>)                        | 11 days                                | ES:<br>0.15              | 0.02 to<br>0.27                       | 0.021       | Statistic ally significa nt but small improve ment in human endura nce exercis e capacit y.     |
| Endura<br>nce<br>Perform<br>ance<br>(Power<br>Output) | 7<br>articles                | 288                       | 960 ±<br>127                                | 26 ± 24<br>days                        | 0.74%<br>improve<br>ment | 0.10 to<br>1.39                       | 0.02        | Signific ant improve ment in endura nce perform ance, particul arly in untraine d individu als. |



ES: Effect Size (Standardized Mean Difference).

### **Experimental Protocols of Key Clinical Trials**

To provide a deeper understanding of the evidence, the methodologies of influential clinical trials cited in these meta-analyses are detailed below.

# Blood Pressure and Metabolic Syndrome Study (Egert et al., 2009)

- Study Design: A double-blinded, placebo-controlled cross-over trial.
- Participants: Ninety-three overweight or obese subjects with metabolic syndrome traits.
- Intervention: 150 mg/day of **quercetin** for 6 weeks, followed by a 5-week washout period before crossing over to the placebo arm.
- Blood Pressure Measurement: Blood pressure was measured in a seated position after a 5-10 minute rest period using a validated oscillometric device. Three readings were taken at 2minute intervals, and the average of the last two readings was used for analysis.
- Lipid Profile Analysis: Fasting blood samples were collected to measure total cholesterol,
   HDL-cholesterol, and triglycerides using standard enzymatic assays. LDL-cholesterol was calculated using the Friedewald formula.
- Inflammatory Marker Analysis: High-sensitivity C-reactive protein (hs-CRP) was measured using an immunoturbidimetric assay.



Check Availability & Pricing

# Inflammation Study in Type 2 Diabetes (Zahedi et al., 2013)

- Study Design: A double-blind, randomized controlled clinical trial.
- Participants: Seventy-two women with type 2 diabetes.
- Intervention: 500 mg capsule of quercetin daily or a placebo for 10 weeks.
- Inflammatory Marker Analysis: Serum concentrations of high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) were measured using enzyme-linked immunosorbent assay (ELISA) kits.
- Cardiovascular Risk Factor Assessment: Fasting blood glucose, lipid profiles, and blood pressure were measured at baseline and at the end of the study.

#### **Endurance Performance Study (Davis et al., 2010)**

- Study Design: A randomized, double-blind, placebo-controlled crossover study.
- Participants: Twelve healthy, untrained volunteers.
- Intervention: 500 mg of quercetin twice daily (total 1000 mg/day) or a placebo for 7 days,
   with a washout period between treatments.
- Maximal Oxygen Consumption (VO2max) Test: VO2max was determined using a graded exercise test on a cycle ergometer. The protocol involved a progressive increase in workload until volitional exhaustion. Oxygen uptake was measured continuously using a metabolic cart.
- Endurance Capacity Test: Participants cycled at a fixed percentage of their VO2max until fatigue. The time to exhaustion was recorded as the measure of endurance performance.

### **Underlying Signaling Pathways**

The therapeutic effects of **quercetin** are attributed to its influence on several key signaling pathways involved in inflammation and antioxidant defense.



#### **NF-kB Signaling Pathway**

**Quercetin** has been shown to inhibit the activation of Nuclear Factor-kappa B (NF- $\kappa$ B), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF- $\alpha$ , IL-6, and adhesion molecules. By suppressing the NF- $\kappa$ B pathway, **quercetin** can effectively dampen the inflammatory response.



Click to download full resolution via product page



Caption: **Quercetin** inhibits the NF-kB signaling pathway.

#### **Nrf2 Signaling Pathway**

**Quercetin** is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby enhancing cellular defense against oxidative stress.





Click to download full resolution via product page

Caption: Quercetin activates the Nrf2 antioxidant pathway.

# General Experimental Workflow of a Quercetin Clinical Trial

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial investigating the effects of **quercetin** supplementation.





Click to download full resolution via product page

Caption: A typical workflow for a quercetin clinical trial.



#### Conclusion

This meta-analysis comparison guide provides a comprehensive overview of the current clinical evidence for **quercetin** supplementation. The data consistently support a beneficial role for **quercetin** in reducing blood pressure and inflammation, as well as modestly enhancing endurance performance. The effects on lipid profiles are more variable and may depend on the population studied. The underlying mechanisms of action, primarily through the modulation of the NF-kB and Nrf2 signaling pathways, provide a strong biological rationale for these clinical observations. Future research should focus on optimizing dosage and formulation to maximize the therapeutic potential of **quercetin** and further elucidate its role in various disease states.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Quercetin reduces systolic blood pressure and plasma oxidised low-density lipoprotein concentrations in overweight subjects with a high-cardiovascular disease risk phenotype: a double-blinded, placebo-controlled cross-over study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin's Neuroprotective Role: Activating Nrf2 Signaling Pathw...: Ingenta Connect [ingentaconnect.com]
- 3. Graded Exercise Testing Protocols for the Determination of VO2max: Historical Perspectives, Progress, and Future Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Quercetin Supplementation: Unveiling the Clinical Evidence]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1663063#meta-analysis-of-clinical-trials-on-quercetin-supplementation]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com